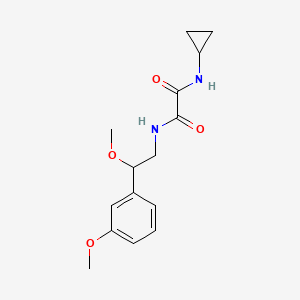
(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol, also known as MPA-CB1, is a novel small molecule that has been studied for its potential applications in scientific research. It is a cyclobutane derivative that was synthesized in a two-step process involving the reaction of 1-methyl-2-pyridin-2-ylmethylamine and cyclobutan-1-ol. MPA-CB1 has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
One area of application involves the use of similar compounds in photocycloaddition reactions. For instance, a study by Hu et al. (2015) discusses a Zn(II) coordination polymer that undergoes a photodimerization reaction upon exposure to UV light. This process results in the formation of a 2D coordination polymer with intriguing in situ thermal isomerization properties. Such reactions are essential for synthesizing multifunctional Metal-Organic Frameworks (MOFs) with applications in luminescence sensing and dye adsorption (Hu et al., 2015).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The compound's framework has been utilized in the synthesis of cyclic γ-aminobutyric acid (GABA) analogues. Petz et al. (2019) report on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, employing intermolecular [2+2]-photocycloaddition as a key step. Such compounds have potential applications in medicinal chemistry due to their structural relation to GABA (Petz et al., 2019).
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of ene-ynamides, leading to compounds with cyclobutanone or methanopyrrolidine subunits, have been studied by Couty et al. (2009). This process highlights the synthetic versatility of cyclobutane-containing compounds in creating complex structures under mild conditions (Couty et al., 2009).
Investigation of Schiff Base Ligands
In another study, Keypour et al. (2015) explore the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. The research examines how arm length and molecular interactions influence the complexation process, which is critical for understanding the coordination chemistry of copper and its potential applications in catalysis and material science (Keypour et al., 2015).
Synthesis of Functionalized Ligands and Complexes
Additionally, the synthesis of unsymmetrical N-functionalized triazacyclononane ligand and its Cu(II) complex is discussed by Roger et al. (2014). This work showcases the preparation and characterization of complexes with potential applications in catalysis and molecular recognition (Roger et al., 2014).
Eigenschaften
IUPAC Name |
(1S,2S)-1-methyl-2-(pyridin-2-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(14)6-5-10(11)13-8-9-4-2-3-7-12-9/h2-4,7,10,13-14H,5-6,8H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHMZCQUZFQCK-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

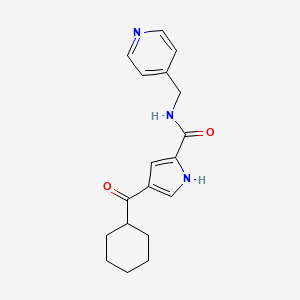
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

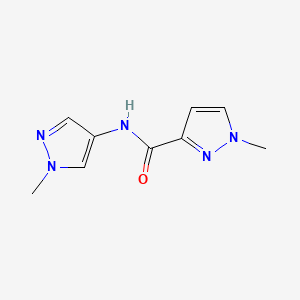
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)
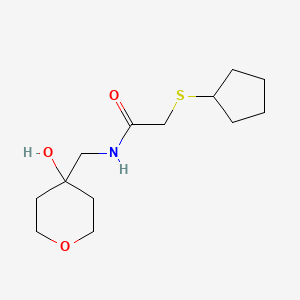
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)
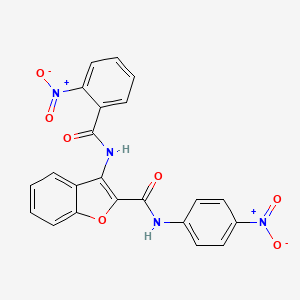
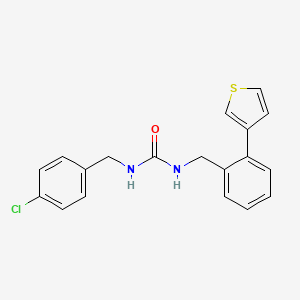
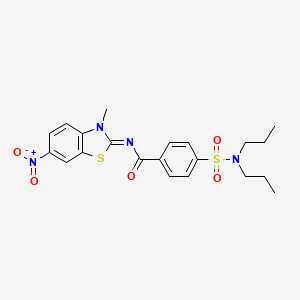
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
